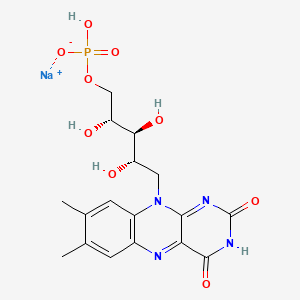
Risedronate sodium
Übersicht
Beschreibung
Risedronate sodium is a pyridinyl bisphosphonate used primarily to treat and prevent osteoporosis and Paget’s disease of bone. It works by inhibiting osteoclast-mediated bone resorption, thereby modulating bone metabolism . This compound is known for its high affinity for hydroxyapatite crystals in bone, making it effective in reducing bone turnover .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Risedronat-Natrium kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 3-Pyridylessigsäure mit Phosphortrichlorid und Phosphorsäure, gefolgt von Hydrolyse, um Risedronsäure zu erhalten. Diese Säure wird dann mit Natriumhydroxid neutralisiert, um Risedronat-Natrium zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von Risedronat-Natrium setzt häufig Lösungsmitteleindampfungsverfahren ein, um die Bioverfügbarkeit zu verbessern. So können beispielsweise Risedronat-Natrium-Nanopartikel unter Verwendung von Natriumdodecylsulfat, Polysorbat, Macrogol, Natriumcarboxymethylcellulose und Natriumcarboxymethyldextran als Stabilisatoren hergestellt werden . Diese Verfahren gewährleisten eine konstante Partikelgröße und Stabilität, was für pharmazeutische Anwendungen entscheidend ist.
Analyse Chemischer Reaktionen
Reaktionstypen: Risedronat-Natrium unterliegt hauptsächlich Hydrolyse- und Chelatreaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber aufgrund seiner Bisphosphonatstruktur Komplexe mit Metallionen bilden .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Typischerweise mit Wasser und milden sauren oder basischen Bedingungen.
Chelatisierung: Umfasst Metallionen wie Calcium, Magnesium und Eisen, oft in wässrigen Lösungen.
Hauptprodukte: Das Hauptprodukt der Hydrolyse ist Risedronsäure. Chelatreaktionen führen zu Metall-Bisphosphonat-Komplexen, die für seinen Wirkmechanismus von Bedeutung sind .
Wissenschaftliche Forschungsanwendungen
Risedronat-Natrium hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen und Stabilität von Bisphosphonaten zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf Knochenzellen und seines Potenzials zur Behandlung knochenbedingter Krankheiten.
Medizin: Weit verbreitet im klinischen Umfeld zur Behandlung von Osteoporose und Morbus Paget. .
Industrie: Wird bei der Entwicklung fortschrittlicher Arzneistoffabgabesysteme wie Nanopartikel und Nanoschwämmchen eingesetzt, um die Bioverfügbarkeit und die therapeutische Wirksamkeit zu verbessern
5. Wirkmechanismus
Risedronat-Natrium bindet an Hydroxyapatitkristalle im Knochen und hemmt die Osteoklastenaktivität und die Knochenresorption . Auf zellulärer Ebene wird es durch fluid-phase Endocytose von Osteoklasten aufgenommen. Sobald es sich in den Osteoklasten befindet, stört es den Mevalonatweg und führt zur Apoptose dieser knochenresorbierenden Zellen . Diese Wirkung reduziert den Knochenumsatz und erhöht die Knochendermineralisation.
Ähnliche Verbindungen:
Alendronat: Ein weiteres Bisphosphonat zur Behandlung von Osteoporose. .
Ibandronat: Wird bei Osteoporose eingesetzt, besonders effektiv bei der Reduzierung von Wirbelkörperfrakturen.
Zoledronat: Ein stärker wirksames Bisphosphonat, das bei schweren Fällen von Osteoporose und Morbus Paget eingesetzt wird.
Einzigartigkeit von Risedronat-Natrium: Risedronat-Natrium ist einzigartig aufgrund seiner hohen Affinität zu Knochenhydroxyapatit und seiner oralen Verabreichbarkeit mit einem relativ günstigen Nebenwirkungsprofil. Seine spezifische Bindung und Hemmung von Osteoklasten machen es zu einer bevorzugten Wahl für viele Patienten mit Osteoporose .
Wirkmechanismus
Risedronate sodium binds to hydroxyapatite crystals in bone, inhibiting osteoclast activity and bone resorption . At the cellular level, it is taken up by osteoclasts through fluid-phase endocytosis. Once inside the osteoclasts, it disrupts the mevalonate pathway, leading to apoptosis of these bone-resorbing cells . This action reduces bone turnover and increases bone mineral density.
Vergleich Mit ähnlichen Verbindungen
Alendronate: Another bisphosphonate used to treat osteoporosis. .
Ibandronate: Used for osteoporosis, particularly effective in reducing spine fractures.
Zoledronate: A more potent bisphosphonate used for severe cases of osteoporosis and Paget’s disease.
Uniqueness of Risedronate Sodium: this compound is unique due to its high affinity for bone hydroxyapatite and its ability to be administered orally with a relatively favorable side effect profile. Its specific binding and inhibition of osteoclasts make it a preferred choice for many patients with osteoporosis .
Eigenschaften
IUPAC Name |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDPXKCEWYIAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105462-24-6 (Parent) | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20924178 | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115436-72-1, 122458-82-6 | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NE 58095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Risedronate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISEDRONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)




![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)








